molecular formula C6H6ClNO B091710 6-Chloro-1-methylpyridin-2(1H)-one CAS No. 17228-63-6

6-Chloro-1-methylpyridin-2(1H)-one

Cat. No. B091710
CAS RN: 17228-63-6
M. Wt: 143.57 g/mol
InChI Key: WTMIJNWKTCXRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06221870B1

Procedure details

51.82 g of 2-chloro-pyrid-6-one (400 mmol) and 12.7. g of 83% sodium-hydride dispersion in mineral oil (440 mmol) are reacted in 400 ml absolute dimnethylfomamide at room temperature under argon for 15 minutes. 32.4 ml methyl-iodide (520 mmol) are added dropwise and stirring is continued at 50° for 5 hours. The reaction mixture is evaporated on a rotary evaporator until the solvent starts to distill from a bath of 60°.
Quantity
51.82 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
440 mmol
Type
reactant
Reaction Step Two
Quantity
32.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:3][C:4](=[O:8])[CH:5]=[CH:6][CH:7]=1.[CH3:9]I>>[Cl:1][C:2]1[N:3]([CH3:9])[C:4](=[O:8])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
51.82 g
Type
reactant
Smiles
ClC=1NC(C=CC1)=O
Step Two
Name
oil
Quantity
440 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
32.4 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated on a rotary evaporator until the solvent
DISTILLATION
Type
DISTILLATION
Details
to distill from a bath of 60°

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClC=1N(C(C=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.